molecular formula C9H15N5O2 B13431435 (Z)-N'-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide

Katalognummer: B13431435
Molekulargewicht: 225.25 g/mol
InChI-Schlüssel: DKYRUPQCTARDFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide is a complex organic compound featuring a unique structure that includes an imidazole ring and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole and pyrrolidine rings, followed by their coupling and subsequent functionalization to introduce the hydroxy and acetimidamide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps. Quality control measures are crucial to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the imidazole or pyrrolidine rings.

Wissenschaftliche Forschungsanwendungen

(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide include:

  • 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one
  • Other imidazole and pyrrolidine derivatives with similar functional groups.

Uniqueness

What sets (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide apart from similar compounds is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C9H15N5O2

Molekulargewicht

225.25 g/mol

IUPAC-Name

N'-hydroxy-2-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)ethanimidamide

InChI

InChI=1S/C9H15N5O2/c10-9(12-16)5-13-3-7(8(15)4-13)14-2-1-11-6-14/h1-2,6-8,15-16H,3-5H2,(H2,10,12)

InChI-Schlüssel

DKYRUPQCTARDFY-UHFFFAOYSA-N

Isomerische SMILES

C1C(C(CN1C/C(=N/O)/N)O)N2C=CN=C2

Kanonische SMILES

C1C(C(CN1CC(=NO)N)O)N2C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.